Cas no 620931-99-9 (1-{2-(benzyloxy)phenylmethyl}-7-methyl-2,3-dihydro-1H-indole-2,3-dione)

1-{2-(Benzyloxy)phenylmethyl}-7-methyl-2,3-dihydro-1H-indole-2,3-dione is a synthetic indole derivative characterized by its unique molecular structure, incorporating a benzyloxy-substituted phenylmethyl group and a 7-methyl indole-2,3-dione core. This compound exhibits potential utility in organic synthesis and pharmaceutical research due to its functionalized indole scaffold, which is a common motif in bioactive molecules. The presence of the benzyloxy group enhances solubility and reactivity, facilitating further derivatization. Its well-defined crystalline form ensures high purity and stability, making it suitable for precise experimental applications. Researchers may explore its role as an intermediate in the development of novel therapeutic agents or as a model compound for studying indole-based chemical reactivity.
1-{2-(benzyloxy)phenylmethyl}-7-methyl-2,3-dihydro-1H-indole-2,3-dione structure
620931-99-9 structure
Product Name:1-{2-(benzyloxy)phenylmethyl}-7-methyl-2,3-dihydro-1H-indole-2,3-dione
CAS No:620931-99-9
MF:C23H19NO3
MW:357.401866197586
CID:5954136
PubChem ID:3978410
Update Time:2025-05-27

1-{2-(benzyloxy)phenylmethyl}-7-methyl-2,3-dihydro-1H-indole-2,3-dione Chemical and Physical Properties

Names and Identifiers

    • 1-{2-(benzyloxy)phenylmethyl}-7-methyl-2,3-dihydro-1H-indole-2,3-dione
    • 1-[2-(benzyloxy)benzyl]-7-methyl-1H-indole-2,3-dione
    • 1H-Indole-2,3-dione, 7-methyl-1-[[2-(phenylmethoxy)phenyl]methyl]-
    • Z57728801
    • 620931-99-9
    • AT-057/42304514
    • 1-{[2-(benzyloxy)phenyl]methyl}-7-methyl-2,3-dihydro-1H-indole-2,3-dione
    • AKOS001144905
    • F1707-0035
    • 7-methyl-1-[(2-phenylmethoxyphenyl)methyl]indole-2,3-dione
    • 1-(2-(benzyloxy)benzyl)-7-methylindoline-2,3-dione
    • Inchi: 1S/C23H19NO3/c1-16-8-7-12-19-21(16)24(23(26)22(19)25)14-18-11-5-6-13-20(18)27-15-17-9-3-2-4-10-17/h2-13H,14-15H2,1H3
    • InChI Key: CEHUDYABUQDLSD-UHFFFAOYSA-N
    • SMILES: N1(CC2=CC=CC=C2OCC2=CC=CC=C2)C2=C(C=CC=C2C)C(=O)C1=O

Computed Properties

  • Exact Mass: 357.13649347g/mol
  • Monoisotopic Mass: 357.13649347g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 5
  • Complexity: 542
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.2
  • Topological Polar Surface Area: 46.6Ų

Experimental Properties

  • Density: 1.267±0.06 g/cm3(Predicted)
  • Boiling Point: 541.5±60.0 °C(Predicted)
  • pka: -1.88±0.20(Predicted)

1-{2-(benzyloxy)phenylmethyl}-7-methyl-2,3-dihydro-1H-indole-2,3-dione Pricemore >>

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